molecular formula C10H19NO4 B13916335 Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate

Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate

Cat. No.: B13916335
M. Wt: 217.26 g/mol
InChI Key: RIZGRNBWPJMDKU-YUMQZZPRSA-N
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Description

Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features two hydroxyl groups at the 3 and 4 positions, as well as a tert-butyl ester group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 3,4-dihydroxypiperidine-1-carboxylate as a starting material, which is then subjected to various reaction conditions to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It can be employed in the manufacture of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl trans-3,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and tert-butyl ester group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl groups and a tert-butyl ester group makes it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl (3S,4S)-3,4-dihydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

RIZGRNBWPJMDKU-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)O

Origin of Product

United States

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